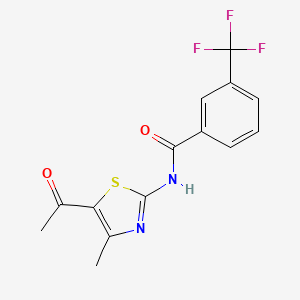
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C14H11F3N2O2S and its molecular weight is 328.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic compound belonging to the thiazole family, characterized by its unique structure that includes an acetyl group, a thiazole moiety, and a trifluoromethylbenzamide. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C15H13F3N2O2S
- Molecular Weight : 368.37 g/mol
- CAS Number : 2060498-12-4
The biological activity of thiazole derivatives often involves interaction with various molecular targets, including enzymes and receptors. The thiazole ring can engage in π-π stacking interactions, while the acetyl and trifluoromethyl groups can form hydrogen bonds with target proteins. These interactions may modulate the activity of specific proteins, leading to various biological effects.
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 23.30 ± 0.35 | Apoptosis induction |
| N-(5-acetyl-4-methyl-thiazol-2-yl)-acetamide | U251 (Glioblastoma) | <10 | Mitochondrial dysfunction |
| N-(5-acetyl-4-methyl-thiazol-2-yl)-N-cyclopropyl | MCF7 (Breast) | 18.50 ± 0.45 | Cell cycle arrest |
These findings suggest that structural modifications in thiazole derivatives can significantly influence their cytotoxicity against various cancer cell lines.
Antimicrobial Activity
Thiazole compounds have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups such as trifluoromethyl enhances the lipophilicity and membrane permeability of these compounds, contributing to their efficacy against bacterial strains.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| N-(5-acetyl-thiazol-2-yl)-acetamide | Escherichia coli | 16 µg/mL |
| N-(5-acetyl-thiazol-2-yl)-N-cyclopropyl | Candida albicans | 64 µg/mL |
These results indicate that thiazole derivatives can be promising candidates for developing new antimicrobial agents.
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce potency.
- Acetyl Group : Contributes to solubility and interaction with biological targets.
- Trifluoromethyl Group : Increases lipophilicity and may enhance membrane penetration.
Case Studies
Several studies have focused on the synthesis and evaluation of thiazole derivatives:
- Study on Antitumor Activity : A recent study synthesized various thiazole derivatives and evaluated their anticancer properties against several cell lines. The presence of a methyl group at position 4 of the phenyl ring was found to enhance the cytotoxicity significantly .
- Antimicrobial Evaluation : Another research project involved testing thiazole compounds against resistant bacterial strains, demonstrating promising results that support further development as antimicrobial agents .
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c1-7-11(8(2)20)22-13(18-7)19-12(21)9-4-3-5-10(6-9)14(15,16)17/h3-6H,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVSFTZTSQITBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














